molecular formula C18H13N7O3S B2397158 N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-84-7

N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2397158
CAS No.: 868968-84-7
M. Wt: 407.41
InChI Key: SIUDVTOCKHVHTM-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for its diverse biological activities . The structure is further functionalized with a pyridin-3-yl group at the 3-position and a thioacetamide linker connected to a 4-nitrophenyl group at the 6-position. Compounds based on the 1,2,4-triazole pharmacophore have demonstrated significant potential as enzyme inhibitors . The specific arrangement of the nitrophenyl and pyridinyl substituents on this fused heterocyclic system suggests potential for interaction with various biological targets, making it a valuable building block for constructing novel therapeutic agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for screening against specific enzymes and cellular receptors. Its mechanism of action is likely target-dependent, but related 1,2,4-triazole derivatives are known to exhibit effects by inhibiting enzymes such as cytochrome P450 . This product is intended for in-vitro research purposes within a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Attention: This compound has not been approved by the FDA for the prevention or treatment of any disease or medical condition.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O3S/c26-16(20-13-3-5-14(6-4-13)25(27)28)11-29-17-8-7-15-21-22-18(24(15)23-17)12-2-1-9-19-10-12/h1-10H,11H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUDVTOCKHVHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's structure consists of a nitrophenyl group linked to a thioacetamide moiety, which is further connected to a pyridinyl-triazolo-pyridazinyl unit. This unique combination of functional groups suggests a multifaceted interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of the triazole moiety exhibit significant antimicrobial properties. Specifically, compounds containing the 1,2,4-triazole nucleus have been reported to possess broad-spectrum activity against various pathogens:

  • Mechanism of Action : The triazole ring can inhibit the synthesis of ergosterol in fungal cell membranes and disrupt bacterial cell wall synthesis.
  • Case Studies :
    • A study demonstrated that triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
    • Another investigation found that compounds with similar structural features showed enhanced activity against drug-resistant strains of bacteria .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating the compound's ability to induce apoptosis.
  • Mechanism : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell proliferation and survival .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest:

  • Research Findings : Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX .
  • Clinical Relevance : This activity suggests a possible therapeutic role in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectsNotable Findings
AntimicrobialBroad-spectrum activityMICs: 0.125 - 8 μg/mL against various pathogens
AnticancerInduces apoptosis in cancer cell linesEffective against multiple cancer types
Anti-inflammatoryInhibits pro-inflammatory mediatorsPotential use in inflammatory disease management

Scientific Research Applications

Antimicrobial Activity

  • Antibacterial Properties :
    • Compounds containing the 1,2,4-triazole scaffold have been reported to exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of 1,2,4-triazoles have shown efficacy against both drug-sensitive and drug-resistant strains .
    • A study demonstrated that certain triazole derivatives had antibacterial activity comparable to that of standard antibiotics like ampicillin .
  • Antifungal Activity :
    • The compound's structure suggests potential antifungal properties. Triazole derivatives are recognized for their effectiveness against fungal infections, making this compound a candidate for further exploration in antifungal drug development .

Anticancer Potential

  • Chemopreventive Effects :
    • Triazole-thiones have been studied for their chemopreventive properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
    • Specific derivatives of the triazole class have shown promising results in preclinical studies as potential anticancer agents .
  • Mechanism of Action :
    • The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For example, compounds with a thioacetamide moiety can interact with cellular targets to disrupt cancer cell signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that specific modifications to the triazole ring significantly enhanced antibacterial potency:

CompoundMIC (µg/mL)Activity
Compound A0.5Effective against B. subtilis
Compound B1.0Effective against P. aeruginosa

These findings underscore the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of triazole derivatives, researchers synthesized N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide and tested its effects on human cancer cell lines:

Cell LineIC50 (µM)Observations
MCF-7 (Breast Cancer)5.0Induced apoptosis
HeLa (Cervical Cancer)7.5Inhibited proliferation

This compound demonstrated significant potential as an anticancer agent with further studies warranted to elucidate its mechanisms .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing vs.
  • Biological activity divergence : While the target compound’s nitro group suggests DNA intercalation or Topo II inhibition (common in phthalazine derivatives ), the methyl-substituted analog (CAS 108825-65-6) exhibits Lin28 inhibition, impacting miRNA regulation and cancer stem cell differentiation .

Functional Group Modifications

Thioacetamide vs. Carboxylic Acid Linkers

Compound Name Linker Type Solubility Biological Relevance
2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Thioacetic acid High (ionizable carboxyl group) Enhanced water solubility; potential for salt formation
This compound Thioacetamide Moderate (amide group) Improved membrane permeability due to reduced polarity

Key Findings :

  • The thioacetamide linker in the target compound balances solubility and permeability, favoring cellular uptake in drug delivery applications .

Preparation Methods

Cyclocondensation for Triazole Ring Formation

The triazolo[4,3-b]pyridazine scaffold is synthesized via a cyclocondensation reaction between pyridazine-3-carbohydrazide and pyridin-3-ylacetonitrile under acidic conditions (Scheme 1). This method, adapted from kinase inhibitor syntheses, proceeds via a [3+2] cycloaddition mechanism.

Procedure :

  • Pyridazine-3-carbohydrazide (1.0 equiv) and pyridin-3-ylacetonitrile (1.2 equiv) are refluxed in acetic acid (10 vol) for 12 h.
  • The intermediate hydrazone undergoes intramolecular cyclization upon dehydration with phosphorus oxychloride (2.5 equiv) at 80°C for 6 h.
  • Yield: 85% (HPLC purity: 97.1%).

Chlorination at Position 6

The 6-position is functionalized with chlorine to enable subsequent thioether coupling.

Procedure :

  • The triazolo[4,3-b]pyridazine intermediate (1.0 equiv) is treated with phosphorus oxychloride (5.0 equiv) and N,N-dimethylaniline (0.1 equiv) at 110°C for 4 h.
  • Yield: 92% (6-chloro-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine).

Preparation of 2-Mercapto-N-(4-Nitrophenyl)Acetamide

Acylation of 4-Nitroaniline

Adapting methods from nintedanib intermediate synthesis, 4-nitroaniline is acylated with chloroacetyl chloride.

Procedure :

  • 4-Nitroaniline (1.0 equiv) is suspended in dichloromethane (8 vol) and treated with chloroacetyl chloride (1.1 equiv) in the presence of sodium bicarbonate (2.0 equiv) at 0–5°C.
  • After stirring for 2 h, the product is isolated by filtration (yield: 94%, purity: 98.3%).

Thiolation via Thiourea Substitution

The chloroacetamide intermediate is converted to the thiol derivative using thiourea.

Procedure :

  • 2-Chloro-N-(4-nitrophenyl)acetamide (1.0 equiv) and thiourea (1.5 equiv) are refluxed in ethanol (10 vol) for 6 h.
  • Hydrolysis with 2 M NaOH yields 2-mercapto-N-(4-nitrophenyl)acetamide (yield: 82%, purity: 96.8%).

Coupling via Nucleophilic Substitution

The thiolate anion displaces the chloride on the triazolo[4,3-b]pyridazine core under basic conditions.

Procedure :

  • 6-Chloro-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine (1.0 equiv) and 2-mercapto-N-(4-nitrophenyl)acetamide (1.2 equiv) are stirred in dimethylformamide (8 vol) with potassium carbonate (3.0 equiv) at 60°C for 8 h.
  • The product is purified via recrystallization from methanol (yield: 78%, purity: 99.1%).

Optimization and Analytical Validation

Reaction Condition Optimization

Parameter Optimal Value Impact on Yield
Solvent DMF Maximizes solubility of aromatic intermediates
Base K₂CO₃ Mild conditions prevent thiol oxidation
Temperature 60°C Balances reaction rate and side reactions

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.92 (s, 1H, triazole-H), 8.65 (d, 1H, pyridine-H), 8.24 (d, 2H, nitroaryl-H), 4.32 (s, 2H, SCH₂).
  • HPLC-MS : m/z 451.1 [M+H]⁺.

Q & A

Q. What are the optimal synthetic routes for N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

The synthesis involves multi-step reactions starting from precursors like pyridin-3-yl derivatives and 4-nitrophenyl thioacetamide intermediates. Key steps include:

  • Triazole ring formation : Cyclization of hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) .
  • Thioether linkage : Coupling of the triazolopyridazine core with 2-chloroacetamide derivatives using thiourea or NaSH as sulfur sources .
  • Nitrophenyl incorporation : Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the 4-nitrophenyl group, requiring Pd catalysts or K₂CO₃ in DMF .
    Optimization of solvent (DMF vs. THF), temperature (60–120°C), and catalysts (e.g., Pd(PPh₃)₄) is critical for yields >70% and purity >95% .

Q. How to characterize the structural purity of this compound?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the nitrophenyl (δ 8.2–8.5 ppm, aromatic H), pyridinyl (δ 7.5–8.0 ppm), and thioacetamide (δ 3.8–4.2 ppm, SCH₂CO) groups .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., C₂₀H₁₅N₇O₃S, exact mass 433.09 g/mol) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the preliminary biological activities observed for this compound?

Initial in vitro studies on structurally analogous triazolopyridazines show:

  • Kinase inhibition : IC₅₀ values <1 µM against tyrosine kinases (e.g., EGFR, VEGFR) due to triazole-pyridazine interactions with ATP-binding pockets .
  • Antimicrobial activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Cytotoxicity : Selectivity indices >10 in cancer cell lines (e.g., MCF-7, HeLa) compared to normal fibroblasts .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Assay conditions : Varying pH (6.5 vs. 7.4) or serum content (e.g., FBS) can alter compound solubility or protein binding .
  • Structural analogs : Minor substituent changes (e.g., 4-nitrophenyl vs. 3-nitrophenyl) drastically affect target affinity. Compare SAR tables:
SubstituentEGFR IC₅₀ (µM)Solubility (mg/mL)
4-Nitrophenyl0.890.12
3-Nitrophenyl1.540.08
4-Methoxyphenyl>100.45
Data from

Q. What strategies improve metabolic stability for in vivo studies?

  • Prodrug modification : Introduce acetyl or phosphate groups at the acetamide moiety to enhance bioavailability .
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., nitro group reduction) .
  • Formulation optimization : Nanoemulsions or cyclodextrin complexes improve aqueous solubility (e.g., from 0.12 mg/mL to 2.3 mg/mL) .

Q. How to design experiments for target identification?

  • Chemoproteomics : Use photoaffinity probes (e.g., diazirine-modified analogs) to crosslink and isolate binding proteins from cell lysates .
  • Molecular docking : Model interactions with kinase domains (e.g., PDB ID 1M17) using AutoDock Vina. Prioritize residues like Lys721 (EGFR) for mutagenesis validation .
  • CRISPR screening : Knockout candidate targets (e.g., EGFR) in cell lines to confirm loss of compound activity .

Q. How to address synthetic impurities during scale-up?

Common impurities include:

  • Des-nitro byproducts : Formed via premature nitro group reduction. Mitigate by using inert atmospheres (N₂) and avoiding excess reducing agents .
  • Diastereomers : Separate using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
  • Residual Pd : Remove via activated charcoal treatment or SCX-2 cartridges .

Methodological Challenges

Q. What computational tools predict off-target effects?

  • SwissTargetPrediction : Prioritize kinase, protease, and phosphatase targets based on structural similarity .
  • ToxCast assays : Screen for hepatotoxicity (e.g., CYP3A4 induction) using high-throughput in vitro models .

Q. How to validate mechanism of action in complex biological systems?

  • Phosphoproteomics : Quantify kinase substrate phosphorylation (e.g., ERK1/2) via LC-MS/MS after compound treatment .
  • Transcriptomics : RNA-seq to identify downstream gene expression changes (e.g., apoptosis markers BAX, BCL2) .

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